Comparative TNKS1 and TNKS2 Inhibitory Potency of K-756 Versus Leading Tankyrase Inhibitors
K-756 inhibits the ADP-ribosylation activity of recombinant TNKS1 and TNKS2 with IC50 values of 31 nM and 36 nM, respectively [1]. Compared to other well-characterized tankyrase inhibitors, K-756 demonstrates a distinct potency profile: it is less potent on TNKS1 than XAV939 (IC50 = 5-11 nM) or MN-64 (IC50 = 6 nM) but more potent on TNKS2 than MN-64 (IC50 = 72 nM) [2]. Furthermore, K-756 exhibits a balanced TNKS1/TNKS2 ratio (~0.86) compared to the more TNKS2-biased inhibitors like G007-LK (IC50 ratio ~1.8) [3] and RK-287107 (IC50 ratio ~1.3) .
| Evidence Dimension | TNKS1 and TNKS2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | TNKS1 IC50 = 31 nM; TNKS2 IC50 = 36 nM |
| Comparator Or Baseline | XAV939: TNKS1 IC50 = 5-11 nM, TNKS2 IC50 = 2-4 nM [2]; MN-64: TNKS1 IC50 = 6 nM, TNKS2 IC50 = 72 nM [2]; G007-LK: TNKS1 IC50 = 46 nM, TNKS2 IC50 = 25 nM [3]; RK-287107: TNKS1 IC50 = 14.3 nM, TNKS2 IC50 = 10.6 nM ; IWR-1: TNKS1 IC50 = 131 nM, TNKS2 IC50 = 56 nM [4] |
| Quantified Difference | K-756 is 5- to 18-fold less potent on TNKS1 than XAV939 and MN-64 but 2-fold more potent on TNKS2 than MN-64. K-756 is 1.5- to 3-fold less potent on both isoforms than G007-LK and RK-287107. |
| Conditions | Biochemical enzyme assays using recombinant TNKS1/2 proteins |
Why This Matters
The unique TNKS1/TNKS2 potency ratio of K-756 (~1:1) may confer a distinct pharmacodynamic profile compared to TNKS2-biased inhibitors, influencing Axin stabilization dynamics and Wnt pathway suppression in specific cellular contexts.
- [1] Okada-Iwasaki R, Takahashi Y, Watanabe Y, et al. The Discovery and Characterization of K-756, a Novel Wnt/β-Catenin Pathway Inhibitor Targeting Tankyrase. Mol Cancer Ther. 2016;15(7):1525-1534. doi:10.1158/1535-7163.MCT-15-0938 View Source
- [2] Kim H, et al. Table 7: Tankyrase inhibitors. In: Targeting Wnt Signaling in Cancer: Opportunities Abound If We Can Avoid the Pitfalls. PMC7686704. View Source
- [3] G007-LK. Technical Datasheet. Cayman Chemical. View Source
- [4] Narwal M, Koivunen J, Haikarainen T, et al. Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. J Med Chem. 2013;56(21):8507-8519. doi:10.1021/jm401206s View Source
